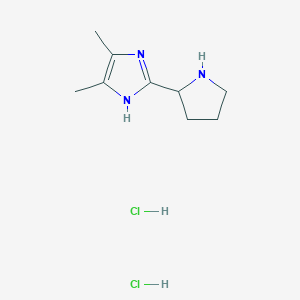

![molecular formula C16H23NO3S B2669746 3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902937-71-6](/img/structure/B2669746.png)

3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a dioxin ring, which is a six-membered ring with two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution, and the amide group might participate in hydrolysis or condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the presence of certain functional groups .

Aplicaciones Científicas De Investigación

Desulfurization Processes

One significant application of chemical compounds related to 3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide in scientific research is in the field of desulfurization, particularly in the oxidative desulfurization of fuels. Ionic liquids based on iron chloride have shown high efficiency in the desulfurization process, achieving up to 99.2% removal of dibenzothiophene (DBT) under mild reaction conditions through catalytic oxidation with hydrogen peroxide. This illustrates the potential of such compounds in enhancing green chemistry applications like fuel purification (Hua-ming Li et al., 2009).

Antitumor Activity

Another notable application is in the synthesis of novel compounds with antitumor activities. Studies have shown that certain analogues designed around the structural framework of 3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide exhibit broad-spectrum antitumor activity, significantly more potent than standard treatments in certain cases. This highlights the compound's relevance in developing new cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

Herbicidal Activity

The derivative 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline has been synthesized and assessed for its herbicidal activity, demonstrating potent efficacy against annual weeds under greenhouse conditions. This suggests that compounds structurally related to 3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide could serve as effective herbicides, offering a low environmental and mammalian toxicity profile (I. Hwang et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methylthiophen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-11-6-9-21-15(11)4-5-16(18)17-12-2-3-13-14(10-12)20-8-7-19-13/h6,9,12-14H,2-5,7-8,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRLQSAZFTYSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NC2CCC3C(C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669664.png)

![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2669665.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2669670.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2669671.png)

![1-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2669673.png)

![N-1,3-benzodioxol-5-yl-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2669677.png)

![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)

![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)

![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)

![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)